molecular formula C14H13N2NaO5S2 B11931130 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-

Cat. No.: B11931130
M. Wt: 376.4 g/mol
InChI Key: UBZLUULXMJGRPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desacetylcephalothin sodium is synthesized through the hydrolysis of cephalothin. The process involves the removal of the acetoxy group at position three of the cephalothin molecule . This reaction typically occurs under mild acidic or basic conditions.

Industrial Production Methods: Industrial production of desacetylcephalothin sodium involves large-scale hydrolysis of cephalothin using controlled pH conditions to ensure the complete conversion of cephalothin to desacetylcephalothin sodium. The product is then purified using techniques such as high-pressure liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Desacetylcephalothin sodium undergoes various chemical reactions, including:

    Hydrolysis: The primary reaction leading to its formation from cephalothin.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions:

    Hydrolysis: Mild acidic or basic conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed:

Mechanism of Action

Desacetylcephalothin sodium exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan units in the bacterial cell wall. This inhibition prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

    Cephalothin: The parent compound with stronger antimicrobial activity.

    Cefamandole: Another cephalosporin with a similar mechanism of action but different spectrum of activity.

    Cefazolin: A first-generation cephalosporin with a similar structure and antimicrobial profile.

Uniqueness: Desacetylcephalothin sodium is unique due to its specific metabolic origin from cephalothin and its weaker antimicrobial activity. This makes it particularly useful in studies focused on the metabolism and pharmacokinetics of cephalosporins .

Biological Activity

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt, commonly referred to in scientific literature as a derivative of the bicyclic compound class, has garnered attention due to its potential biological activities. This compound is structurally related to various antibiotics and has been studied for its pharmacological properties, particularly in antibacterial applications.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O5SC_{13}H_{14}N_2O_5S with a molecular weight of approximately 302.38 g/mol. The presence of a thiazole ring and a bicyclic structure contributes to its biological activity, particularly its interaction with bacterial enzymes.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial cell wall synthesis. It acts on penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. By binding to these proteins, the compound disrupts the transpeptidation process necessary for cell wall formation, leading to bacterial lysis and death.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table summarizes its activity against several strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0
Streptococcus pneumoniae0.25
Enterococcus faecalis1.5

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value of 0.5 µg/mL, showcasing its potential as a therapeutic agent in treating resistant infections .

Study 2: Pharmacokinetics and Toxicology

Another investigation focused on the pharmacokinetic profile of the compound in animal models. The study revealed that after administration, the compound exhibited rapid absorption with peak plasma concentrations occurring within one hour. Toxicological assessments indicated low acute toxicity, with no significant adverse effects observed at therapeutic doses .

Study 3: Synergistic Effects

Research also explored the synergistic effects when combined with other antibiotics such as ceftriaxone and amikacin. The combination therapy showed enhanced antibacterial activity, reducing MIC values significantly compared to monotherapy, suggesting a potential strategy for overcoming antibiotic resistance .

Properties

IUPAC Name

sodium;3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S2.Na/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8;/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZLUULXMJGRPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.